(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-10-15(21(2)20-12)17(24)22-6-8-23(9-7-22)18-19-14-5-4-13(25-3)11-16(14)26-18/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQHPMWIFLVCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a novel pyrazole-based structure with potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings, highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.5 g/mol. Its structure includes a pyrazole ring connected to a piperazine moiety via a methanone linkage, along with a methoxy-substituted benzo[d]thiazole group. This unique arrangement suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1013771-86-2 |
| SMILES | COc1ccc2nc(N3CCN(C(=O)c4cc(C)nn4C)CC3)sc2c1 |
Antitumor Activity
Recent studies have indicated that compounds related to the pyrazole structure exhibit significant antitumor activity. For instance, compound 5f derived from similar pyrazole derivatives demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC50 = 8.34 µM). The mechanism of action involved induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
Pyrazole derivatives have been extensively evaluated for their antimicrobial properties. A study reported that modifications in the piperazine moiety enhance antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was crucial for the observed activity .
Anti-inflammatory Effects
Compounds within this chemical class have also shown promising anti-inflammatory effects. For example, certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating their potential in treating inflammatory conditions .
Study on Pyrazole Derivatives
A comprehensive review highlighted the therapeutic versatility of pyrazole compounds, emphasizing their role in treating various diseases including cancer and inflammation. The structural variations significantly influenced their biological activities, allowing for tailored drug design .
Synthesis and Evaluation of Novel Derivatives
Another study synthesized a series of novel pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could enhance cytotoxicity while minimizing toxicity to normal cells .
Scientific Research Applications
Research indicates that compounds similar to (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit diverse biological activities, including:
Antitumor Activity
Studies have shown that pyrazole derivatives can inhibit tumor growth. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. A recent study indicated that structural modifications on the pyrazole ring can enhance antitumor efficacy by targeting specific cancer cell lines .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. A comparative study of related compounds showed promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives are summarized below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
These results suggest that the combination of the pyrazole and benzothiazole moieties enhances antimicrobial efficacy .
Case Studies
Several studies have highlighted the applications of this compound in clinical settings:
- Anticancer Research : A study involving a series of synthesized pyrazole derivatives showed that modifications could lead to enhanced selectivity for cancer cells while minimizing toxicity to normal cells. The findings emphasized the importance of structural diversity in drug design for cancer therapy .
- Antimicrobial Efficacy : Research conducted on derivatives of benzothiazole and piperazine demonstrated significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains. The study reinforced the idea that structural components play a critical role in biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Benzothiazole Moieties
Table 1: Key Structural Differences
Key Observations:
- The target compound’s 1,3-dimethylpyrazole contrasts with phenyl-substituted pyrazoles in analogues (e.g., ), which may reduce steric hindrance and alter π-stacking interactions.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
*Estimated using fragment-based methods (e.g., XLogP3).
Key Observations:
- The target compound’s higher logP (~3.2) compared to analogues suggests increased membrane permeability but may reduce aqueous solubility.
Structural and Crystallographic Insights
- highlights the role of non-covalent interactions (halogen bonding, π-stacking) in pyrazole-thiazole crystals, which could stabilize the target compound’s conformation .
- reports X-ray structures of benzothiazole-pyrazolones, demonstrating planar aromatic systems and intermolecular hydrogen bonds .
Q & A
Q. What are the recommended synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving: (i) Formation of the pyrazole core via condensation of 1,3-dimethylpyrazol-5-amine with a ketone intermediate under reflux conditions (ethanol, 4–6 hours) . (ii) Coupling the pyrazole moiety to a 6-methoxybenzothiazol-piperazine derivative using a carbodiimide coupling agent (e.g., DCC) in anhydrous dichloromethane at 0–5°C .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature, using molecular sieves to absorb water, and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- NMR : and NMR confirm substitution patterns (e.g., methoxybenzothiazol protons at δ 3.8–4.0 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
- FTIR : Key peaks include C=O stretch (~1650 cm) and benzothiazole C-S vibrations (~680 cm) .
- X-ray crystallography : Resolves piperazine ring conformation and dihedral angles between aromatic systems (e.g., 25–35° between pyrazole and benzothiazole planes) .
Q. How can preliminary biological activity screening be designed for this compound?
- Protocol : (i) Enzyme inhibition assays : Test against targets like 14-α-demethylase (CYP51) using lanosterol as a substrate, monitoring IC values via UV-Vis . (ii) Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations of 10–100 µg/mL .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methoxybenzothiazole-piperazine moiety in nucleophilic substitution reactions?
- Analysis :
- The electron-donating methoxy group on the benzothiazole ring activates the C-2 position for nucleophilic attack, enabling piperazine coupling via SNAr (SAr) under basic conditions (KCO, DMF, 80°C) .
- Steric hindrance from the 1,3-dimethylpyrazole group slows reactivity, requiring extended reaction times (24–36 hours) for complete substitution .
Q. How do computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Approach : (i) Docking software : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., CYP51, PDB: 3LD6). Key interactions include:
- Hydrogen bonding between the pyrazole nitrogen and Thr-260.
- π-π stacking of the benzothiazole ring with Phe-78 .
(ii) MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for analogous compounds?
- Resolution :
- Yield discrepancies : Trace impurities (e.g., unreacted piperazine) may inflate yields; optimize via HPLC purification (C18 column, acetonitrile/water mobile phase) .
- Spectral mismatches : Compare with structurally validated analogs (e.g., CAS 1363405-96-2 in ) to assign ambiguous peaks. Use DEPT-135 NMR to distinguish CH and CH groups .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Protocol : (i) pH stability : Incubate in buffers (pH 1–13, 37°C) for 24 hours; monitor degradation via LC-MS. The benzothiazole ring is prone to hydrolysis at pH > 10 . (ii) Thermal stability : TGA/DSC analysis reveals decomposition onset at ~220°C, correlating with loss of the methoxy group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
